N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
N'-(2,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 2,4-dimethoxyphenyl group and a naphthalen-1-yl-substituted hydroxyethyl moiety. The compound combines an amide backbone with aromatic and polar functional groups, which may confer unique physicochemical and biological properties.
Key structural features include:
- Ethanediamide core: Provides hydrogen-bonding capacity and conformational rigidity.
- 2,4-Dimethoxyphenyl group: Electron-donating methoxy substituents enhance solubility and influence electronic interactions.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-28-15-10-11-18(20(12-15)29-2)24-22(27)21(26)23-13-19(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19,25H,13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPGRAADZPQNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide with structurally related compounds from the evidence, focusing on substituent effects, spectral properties, and synthesis:
Key Comparative Insights:
Substituent Effects on Solubility: The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to the chloro-cyanophenyl analog in , which may exhibit higher lipophilicity due to electron-withdrawing substituents. The hydroxyethyl group enhances polarity relative to diphenylethyl or benzamide derivatives .
Spectral Distinctions :
- The absence of a cyan group in the target compound eliminates the strong IR absorption near ~2200 cm⁻¹ observed in .
- Compared to Rip-B , the ethanediamide core may split NMR signals for the two amide protons into distinct resonances.
Biological Relevance :
- Naphthalene-containing analogs (e.g., ) show anti-inflammatory activity, suggesting the target compound could be screened for similar effects.
- Methoxy groups in Rip-B and the target compound may modulate metabolic stability and receptor binding.
Synthetic Challenges :
- Coupling reactions involving sterically hindered naphthalene and hydroxyethyl groups (as in ) may require optimized conditions (e.g., DCC/DMAP) to prevent side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
